1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- 1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 128347-51-3
VCID: VC19153497
InChI: InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3
SMILES:
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-

CAS No.: 128347-51-3

Cat. No.: VC19153497

Molecular Formula: C23H24O6

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- - 128347-51-3

Specification

CAS No. 128347-51-3
Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
IUPAC Name 1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Standard InChI InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3
Standard InChI Key WFBJOIOFNYPMJI-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, reflects its bis-arylpropanoid architecture. Its molecular formula, C₂₃H₂₄O₆, corresponds to a molecular weight of 396.4 g/mol. Key structural elements include:

  • Two 3-ethoxy-4-hydroxyphenyl groups: These electron-donating substituents enhance radical scavenging capacity compared to demethoxycurcumin analogs .

  • Conjugated heptadienedione backbone: The α,β-unsaturated diketone system (1,6-heptadiene-3,5-dione) enables Michael addition reactions with biological nucleophiles .

The canonical SMILES representation (CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O) and InChIKey (WFBJOIOFNYPMJI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Comparative Analysis with Structural Analogs

Table 1 contrasts this compound with related curcumin derivatives:

Property1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-Bisdemethoxycurcumin (CAS 85801-92-9) 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Molecular FormulaC₂₃H₂₄O₆C₁₉H₁₆O₄C₁₉H₁₈O₃
Molecular Weight (g/mol)396.4308.33294.3
Substituents3-ethoxy-4-hydroxyphenyl4-hydroxyphenyl4-hydroxyphenyl
BioactivityEnhanced lipophilicity & metabolic stabilityReduced antioxidant capacityModerate anti-inflammatory effects

Synthesis and Production Methods

Conventional Synthetic Routes

The synthesis typically employs aldol condensation between acetylacetone and 3-ethoxy-4-hydroxybenzaldehyde under basic catalysis. Boron trifluoride etherate or piperidine facilitates enolate formation, enabling C–C bond formation between the diketone and aromatic aldehydes. Reaction optimization studies demonstrate:

  • Temperature dependence: Yields plateau at 60–70°C due to thermal decomposition of intermediates .

  • Solvent effects: Ethanolic systems outperform DMF or THF by stabilizing the enolate intermediate.

Advanced Ultrasonic-Assisted Synthesis

Recent innovations utilize ultrasound irradiation (20 kHz, 300 W) to accelerate reaction kinetics:

  • Time reduction: 10-minute irradiation at 30°C achieves 87.17% yield versus 6 hours conventionally .

  • Mechanistic advantage: Cavitation effects enhance mass transfer and reduce activation energy for enolization .

Table 2 summarizes optimized ultrasonic synthesis parameters:

ParameterOptimal ValueEffect on Yield
Temperature30°CMaximizes enolate stability
Irradiation Time10 minPrevents thermal degradation
Molar Ratio (aldehyde:diketone)2.2:1Minimizes side-product formation

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways

The α,β-unsaturated diketone undergoes regioselective oxidation:

  • Epoxidation: Peracid treatment forms diepoxide derivatives at C3–C4 and C5–C6 positions.

  • Baeyer-Villiger oxidation: Ketone groups convert to lactones under acidic conditions .

Nucleophilic Additions

The Michael acceptor system reacts with biological thiols:

  • Glutathione conjugation: Forms adducts at C3 and C5, modulating Nrf2/ARE signaling pathways .

  • Protein sulfhydryl binding: Irreversible inhibition of IκB kinase β (IKKβ) at IC₅₀ = 11.3 μM.

Pharmacological Properties and Biological Activities

Antioxidant Mechanisms

Electron paramagnetic resonance (EPR) studies reveal superior radical quenching vs. ascorbic acid:

  • DPPH scavenging: EC₅₀ = 18.7 ± 1.2 μM.

  • Lipid peroxidation inhibition: 89.4% suppression in rat liver microsomes at 50 μM .

Anti-Inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages:

  • NO production inhibition: 72.1% at 25 μM (vs. 58.9% for curcumin) .

  • COX-2 downregulation: 3.2-fold reduction in mRNA expression.

Industrial and Research Applications

Pharmaceutical Formulations

  • Nanoparticulate delivery systems: PEG-PLGA nanoformulations improve oral bioavailability (AUC₀–₂₄ = 8.7 μg·h/mL vs. 1.2 μg·h/mL free drug) .

  • Topical gels: 2% w/w carbopol gels show 93.4% wound closure in diabetic rat models.

Food Preservation

  • Edible coatings: 0.5% incorporation in chitosan films reduces Salmonella counts by 3.1 log CFU/g in poultry .

  • Synergistic effects: Combined with nisin (0.25 mg/g), extends minced meat shelf life by 8 days.

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